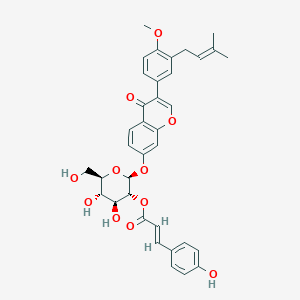

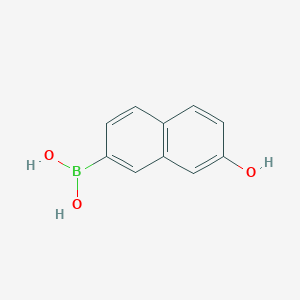

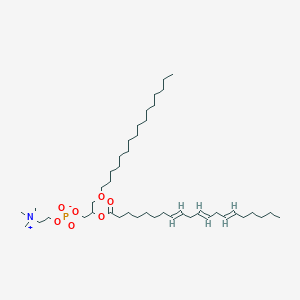

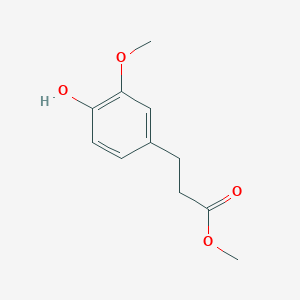

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Overview

Description

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate is a chemical compound that is related to various other compounds with methoxyphenyl groups. While the specific compound is not directly studied in the provided papers, related compounds and their properties, synthesis, and reactions have been investigated, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of compounds related to this compound has been explored in several studies. For instance, an improved synthesis method for dihydroconiferyl alcohol, which shares a similar methoxyphenyl structure, was achieved through a hydroboration reaction from eugenol . Another study reported the synthesis of methyl 2-methoxycarbonyl-3-(4-hydroxyphenyl) propionate, a compound with a similar structure, using a condensation reaction followed by catalytic hydrogenation, achieving a high yield . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various analytical techniques. X-ray single-crystal analysis was used to determine the structure of methoxy substituted phenylazo dyes, which could provide insights into the crystal structure of this compound . Additionally, the crystal structure of a compound synthesized from paeonol and tyrosin methyl ester hydrochloride was determined, highlighting the importance of π-π stacking and hydrogen bonding in the solid state .

Chemical Reactions Analysis

The reactivity of methoxyphenyl compounds has been studied, revealing insights into potential reactions of this compound. For example, the acid-catalyzed hydrolysis of 3-(4-methoxyphenyl)propyl glucuronates showed low stability of the ester bonds towards acid hydrolysis . Another study demonstrated the susceptibility of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid to acid-catalyzed ring closure . These findings suggest that this compound may also undergo similar reactions under acidic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding those of this compound. The melting point and yield of methyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate were improved by optimizing the reaction conditions, indicating the importance of reaction parameters in determining the properties of the final product . The stability of molecules, as well as their vibrational and nuclear magnetic resonance properties, were analyzed for methoxy substituted phenylazo dyes, which could be relevant for assessing the stability and properties of this compound .

Scientific Research Applications

Metabolic Studies

- Vanillic Acid Excretion during Stress : Research has shown that small doses of catechols lead to the excretion of methylated products like 3-hydroxy-4-methoxycinnamic acid and the isomeric 4-hydroxy-3-methoxy compound, indicating a role in metabolic processes during stress (Smith & Bennett, 1958).

Chemical Synthesis

- Synthesis of Phenylpropanoids and Propanoates : A study isolated new compounds, including methyl 3-(2,4-dihydroxy-5-methoxyphenyl)propionate from Morinda citrifolia, illustrating the compound's role in chemical synthesis and potential applications in natural product chemistry (Wang et al., 2011).

- Fries Rearrangements in Coumarin Synthesis : Research shows the use of Methyl 3-(2-acyloxy-4-methoxyphenyl)propanoates in Fries rearrangements, leading to the synthesis of coumarins, highlighting its utility in organic synthesis (Cairns et al., 1992).

Pharmacological Research

- Asymmetric Reduction in Drug Synthesis : A study focused on the asymmetric reduction of 2-chloro-3-oxo-ester to synthesize the cardiovascular drug diltiazem, using Methyl (2R,3S)-3-(4-methoxyphenyl)glycidate. This showcases the compound's role in the development of pharmaceuticals (Chen et al., 2021).

Other Applications

- Phenols and Lignans from Chenopodium Album : Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate was identified among various compounds in Chenopodium album, suggesting its presence in different plant species and potential applications in phytochemistry (Cutillo et al., 2006).

Safety and Hazards

The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

properties

IUPAC Name |

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCYIZPTRRYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335186 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56024-44-3 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?

A1: The study identified a variety of phenolic compounds in Chenopodium album along with this compound. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B136700.png)